molecular formula C15H26O9 B1264048 Trimethylol propane triacrylate

Trimethylol propane triacrylate

Cat. No. B1264048
M. Wt: 350.36 g/mol
InChI Key: GTELLNMUWNJXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06911298B2

Procedure details

First, 4.24 g of an adduct (trade name: Colonate L, a substance containing 25% by mass of ethyl acetate, produced by Nippon Polyurethane Industry Co., Ltd.) in which tolylenediisocyanate and trimethylolpropane are added in a ratio of 3:1 (molar ratio) as a material for forming micro-capsule walls, 1.12 g of trimethylolpropane triacrylate (produced by Kyoeisha Chemical Co., Ltd.), and 0.93 g of a near-infrared absorbing dye (“KayasorbIR-820B” produced by Nippon Kayaku Co., Ltd.) were dissolved uniformly in 21.7 g of glycidyl methacrylate to prepare an oil component.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1C(N=C=O)=CC(N=C=[O:10])=CC=1.[CH2:14]([C:16]([CH2:21][OH:22])([CH2:19][OH:20])[CH2:17][CH3:18])[OH:15]>>[C:21]([OH:22])(=[O:10])[CH:16]=[CH2:19].[C:21]([OH:22])(=[O:10])[CH:16]=[CH2:19].[C:21]([OH:22])(=[O:10])[CH:16]=[CH2:19].[CH2:14]([C:16]([CH2:21][OH:22])([CH2:19][OH:20])[CH2:17][CH3:18])[OH:15] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=CC(=CC1)N=C=O)N=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)C(CC)(CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)O.C(C=C)(=O)O.C(C=C)(=O)O.C(O)C(CC)(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.